Amsacrine lactate is a derivative of amsacrine, a synthetic aminoacridine compound primarily utilized in the treatment of acute leukemias and lymphomas. Amsacrine lactate is formulated to enhance the solubility and bioavailability of the active compound, making it suitable for intravenous administration. This compound exhibits significant cytotoxic activity against malignant cells by intercalating into DNA, thereby disrupting replication and transcription processes.
Amsacrine lactate is derived from the parent compound amsacrine, which was first synthesized in the 1970s. The lactate formulation is designed to improve the pharmacokinetics and reduce toxicity associated with the original compound. Amsacrine itself is produced through a multi-step chemical synthesis process involving various reagents and solvents.
Amsacrine lactate belongs to the class of antineoplastic agents, specifically categorized as DNA intercalators. It is classified under cytotoxic drugs due to its mechanism of action that involves damaging DNA in cancer cells, leading to cell death.
The synthesis of amsacrine lactate involves several key steps:
This synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
The molecular formula of amsacrine lactate is . The structure features an acridine core with a methanesulfonamide side chain and a lactate moiety that enhances solubility.
Amsacrine lactate participates in various chemical reactions that are crucial for its pharmacological activity:
These reactions are fundamental to its efficacy as an antitumor agent.
The mechanism by which amsacrine lactate exerts its cytotoxic effects involves several steps:
Data from studies indicate that cycling cells are more sensitive to amsacrine than resting cells, highlighting its effectiveness in targeting rapidly dividing cancer cells .
Relevant analyses confirm that careful handling and preparation are essential due to potential irritation or necrosis upon extravasation during intravenous administration .
Amsacrine lactate is primarily used in clinical settings for:
The development of amsacrine (4′-(9-acridinylamino)methanesulfon-m-anisidide) represents a strategic evolution in acridine-based anticancer agents. Initial acridine compounds were investigated for their DNA-intercalating properties, but exhibited insufficient therapeutic indices and significant toxicities. Amsacrine emerged from systematic structure-activity relationship (SAR) studies focused on optimizing the acridine scaffold for enhanced cytotoxicity and reduced cross-resistance with anthracyclines. Unlike earlier acridines, amsacrine incorporates critical structural innovations: a methoxy group at the 3'-position and a methanesulfonamide group at the 4'-position of the anilino ring (Figure 1). These modifications significantly potentiated its DNA binding affinity and introduced specific topoisomerase II inhibition capabilities [1] [6].
The drug's mechanism involves dual actions: (1) DNA intercalation through its planar acridine ring system, preferentially binding to adenine-thymine (A-T) base pairs and distorting DNA geometry, thereby inhibiting replication and transcription; and (2) topoisomerase II poisoning by stabilizing the DNA-topoisomerase II cleavage complex, preventing religation of DNA double-strand breaks. Crucially, positional isomer studies demonstrated that the meta-methoxy substitution (m-AMSA) is essential for topoisomerase II inhibition, unlike its ortho-substituted counterpart (o-AMSA), which primarily intercalates without significant enzyme poisoning [4] [9]. This structure-specific activity established amsacrine as a mechanistically distinct agent from anthracyclines, explaining its clinical utility in anthracycline-resistant leukemias.
The synthesis of amsacrine involves sequential functionalization of precursor molecules, culminating in the formation of the active ingredient, which is subsequently converted to the lactate salt for enhanced solubility. The established industrial synthesis proceeds through these optimized steps:
Sulfonation: 4-Nitro-m-anisidine undergoes sulfonation with methanesulfonyl chloride in anhydrous pyridine, yielding 4-nitro-3-methoxyphenyl-N-methanesulfonamide. This reaction exploits nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic sulfur of methanesulfonyl chloride. Key optimization involves strict temperature control (0–5°C) to suppress disubstitution [1].
Reduction: Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amino group, producing 4-amino-3-methoxyphenyl-N-methanesulfonamide. Pressure (50 psi) and solvent purity are critical for achieving >95% yield without dehalogenation side products.
Acridine Coupling: The key intermediate reacts with 9-chloroacridine in refluxing ethanol containing potassium carbonate. This aromatic nucleophilic substitution (SNAr) proceeds via a Meisenheimer complex, where the electron-deficient C9 of the acridine ring is attacked by the nucleophilic amine of the substituted aniline. The reaction requires 12-18 hours under reflux for completion [1].
Conversion to Lactate Salt: The free base (amsacrine) is dissolved in warm ethanol and treated with stoichiometric L-lactic acid. Crystallization yields amsacrine lactate (Figure 2). This salt form drastically improves aqueous solubility (>50 mg/mL vs. <1 mg/mL for free base) while maintaining chemical stability. The lactate counterion was selected over alternatives (e.g., HCl, mesylate) due to favorable crystallinity, stability profiles, and biocompatibility [3].
Table 1: Key Reactions in Amsacrine Lactate Synthesis [1]
Step | Starting Material | Reaction Conditions | Product | Yield (%) | Key Optimization |
---|---|---|---|---|---|
Sulfonation | 4-Nitro-m-anisidine | Methanesulfonyl chloride, pyridine, 0-5°C, 3h | 4-Nitro-3-methoxyphenyl-N-methanesulfonamide | 85-90 | Temperature control prevents disulfonation |
Reduction | Sulfonated nitro compound | H₂ (50 psi), 10% Pd/C, ethanol, 4h | 4-Amino-3-methoxyphenyl-N-methanesulfonamide | 92-95 | Catalyst activation minimizes dehalogenation |
Acridine Coupling | Amino-sulfonamide + 9-Chloroacridine | K₂CO₃, refluxing ethanol, 12-18h | Amsacrine free base | 75-80 | Excess 9-chloroacridine (1.2 eq) drives completion |
Salt Formation | Amsacrine + L-Lactic acid | Ethanol, 60°C, crystallization | Amsacrine lactate | 95 | Stoichiometric control (1:1 molar ratio) |
The original amsacrine formulation (AMSA-NCL) utilized the free base dissolved in organic co-solvents (e.g., N,N-dimethylacetamide) for clinical infusion. This presented significant challenges: limited solubility requiring large volumes of co-solvents, injection site toxicity, and complex handling protocols. The development of AMSA-lactate (a lyophilized water-soluble salt) addressed these limitations through fundamental physicochemical improvements [3].
Pharmacokinetic Equivalence: A pivotal crossover study in 13 acute non-lymphoblastic leukemia patients established bioequivalence between the formulations. Following intravenous infusion (75-90 mg/m² over 1 hour), both formulations exhibited biphasic elimination with no statistically significant differences in terminal half-life (AMSA-NCL: 7.1 ± 1.2 h vs. AMSA-lactate: 6.3 ± 0.9 h), volume of distribution (105 ± 18 L/m² vs. 99 ± 15 L/m²), or area under the curve (AUC). Critically, nadir white blood cell counts correlated with total AUC (r = -0.82, p<0.01), confirming equivalent pharmacodynamic effects despite formulation differences [3].
Protein Binding and Metabolism: Both formulations exhibit extensive plasma protein binding (96-98%), primarily to alpha-1-acid glycoprotein and albumin. However, AMSA-lactate demonstrates marginally higher unbound fraction (2.78% ± 0.53) compared to its analogue CI-921 (0.33% ± 0.04), contributing to its tissue distribution profile. Metabolism occurs primarily via hepatic glutathione conjugation and oxidation pathways. Notably, the neutrophil enzyme myeloperoxidase oxidizes amsacrine to a quinone diimine intermediate, suggesting a potential role in myeloid-specific cytotoxicity and myelosuppression [2] [10].
Table 2: Comparative Pharmaceutical Properties of Amsacrine Formulations [3] [10]
Property | AMSA-NCL (Free Base) | AMSA-Lactate (Lyophilized Salt) |
---|---|---|
Chemical Solubility | <1 mg/mL in water; requires DMA* co-solvent | >50 mg/mL in water |
Clinical Preparation | Complex dilution from DMA stock solution | Reconstitution with sterile water |
Pharmacokinetics | t½α=0.5h, t½β=7.1h, Vd=105 L/m², CL=0.43 L/h/kg | t½α=0.4h, t½β=6.3h, Vd=99 L/m², CL=0.41 L/h/kg |
Protein Binding | 96-98% (primarily α1-acid glycoprotein) | 96-98% (equivalent profile) |
Metabolic Pathways | Hepatic oxidation (myeloperoxidase), glutathione conjugation | Identical to AMSA-NCL |
Clinical Advantages | N/A | Simplified administration, reduced infusion volume, elimination of organic solvents, improved stability |
*DMA: N,N-dimethylacetamide
The lactate salt formulation offers decisive clinical advantages: elimination of potentially toxic co-solvents, simplified reconstitution (water instead of ethanol/DMA mixtures), reduced infusion volumes, and improved physicochemical stability. These attributes established AMSA-lactate as the preferred formulation in contemporary protocols for acute leukemias [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: